molecular formula C10H18FNO4 B13303210 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid

Cat. No.: B13303210
M. Wt: 235.25 g/mol
InChI Key: JRLYRCLJPUAKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for peptide synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, which can then be further modified or coupled with other molecules .

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid depends on its specific applicationUpon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H18FNO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

JRLYRCLJPUAKCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCF)C(=O)O

Origin of Product

United States

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